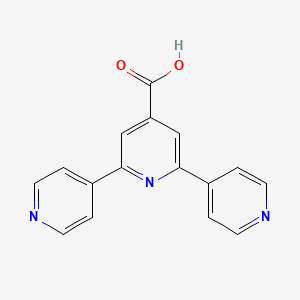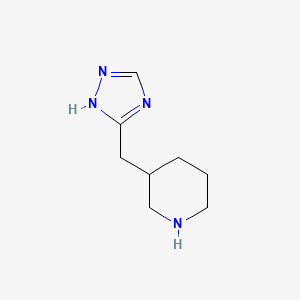
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.8. This sulfonyl chloride derivative is known for its versatility in various chemical applications, offering a clear, pale liquid form .
Métodos De Preparación
The synthesis of 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of 2-methylcyclohexanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product’s formation . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical assays . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and properties. For example, methanesulfonyl chloride is often used in the synthesis of sulfonamides, while benzenesulfonyl chloride is employed in the production of sulfonate esters . The unique structure of this compound offers distinct advantages in certain chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
4-(2-methylcyclohexyl)oxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10-6-2-3-7-11(10)15-8-4-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
Clave InChI |
IXJQWKGHNVQZKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1OCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)


![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)

![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)
![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)




